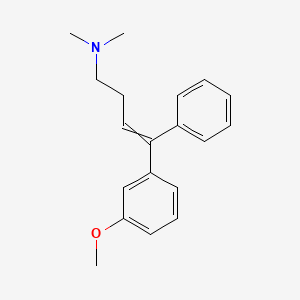![molecular formula C12H8BrN3O2 B12609937 Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-](/img/structure/B12609937.png)
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 5-bromo-1H-pyrrolo[2,3-b]pyridine: This can be achieved through the bromination of 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of 5-methyl-3-isoxazole: This involves the cyclization of appropriate precursors such as 3-methyl-2-butanone oxime in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the two heterocyclic moieties using a suitable coupling agent like palladium catalysts under inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms with hydrogen addition.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Aplicaciones Científicas De Investigación
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with receptor binding sites . The pathways involved can include signal transduction pathways such as the FGFR signaling pathway, which is crucial in cell proliferation and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Methyl-3-isoxazole
- Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropyl-
Uniqueness
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- is unique due to its combined heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .
Propiedades
Fórmula molecular |
C12H8BrN3O2 |
|---|---|
Peso molecular |
306.11 g/mol |
Nombre IUPAC |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C12H8BrN3O2/c1-6-2-10(16-18-6)11(17)9-5-15-12-8(9)3-7(13)4-14-12/h2-5H,1H3,(H,14,15) |
Clave InChI |
OFLYPOXCCFCOHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C(=O)C2=CNC3=C2C=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
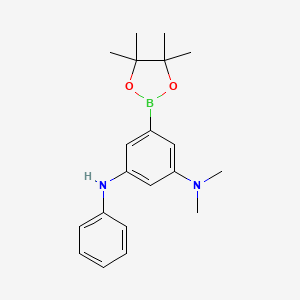
![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)
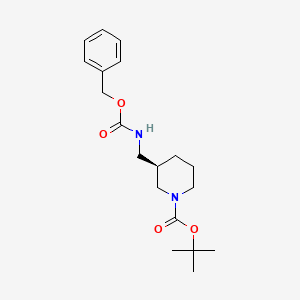
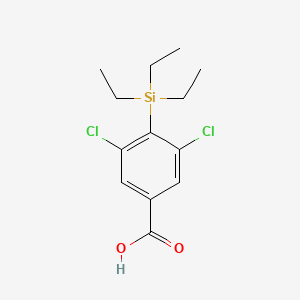


![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)
![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12609919.png)
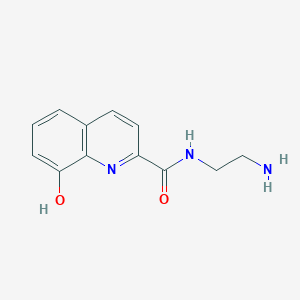
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
